(E)-3-(Thiophen-2-yl)prop-2-en-1-amine
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Overview
Description
(E)-3-(Thiophen-2-yl)prop-2-en-1-amine is an organic compound that features a thiophene ring attached to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Thiophen-2-yl)prop-2-en-1-amine typically involves the reaction of thiophene-2-carbaldehyde with an appropriate amine under specific conditions. One common method is the condensation reaction between thiophene-2-carbaldehyde and allylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Thiophen-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(Thiophen-2-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of (E)-3-(Thiophen-2-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of (E)-3-(Thiophen-2-yl)prop-2-en-1-amine.
Thiophene-2-amine: Another thiophene derivative with an amine group, but lacking the prop-2-en-1-amine moiety.
3-(Thiophen-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the prop-2-en-1-amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NS |
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Molecular Weight |
139.22 g/mol |
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C7H9NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H,5,8H2/b3-1+ |
InChI Key |
XRCJLSVURJLMQM-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/CN |
Canonical SMILES |
C1=CSC(=C1)C=CCN |
Origin of Product |
United States |
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